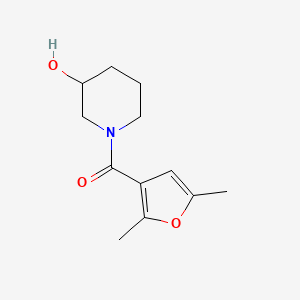

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol

Description

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is an organic compound with a complex structure that includes a furan ring substituted with two methyl groups and a piperidine ring with a hydroxyl group

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-(3-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8-6-11(9(2)16-8)12(15)13-5-3-4-10(14)7-13/h6,10,14H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMWXFHPYONEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol generally involves two key stages:

- Preparation of the 2,5-dimethylfuran-3-carbonyl intermediate

- Coupling of the carbonyl intermediate with piperidin-3-ol

Catalysts such as toluenesulfonic acid or Lewis acids are often employed to facilitate cyclization and functionalization steps. Reaction conditions including temperature, solvent choice, and catalyst concentration are optimized to maximize yield and selectivity.

Preparation of 2,5-Dimethylfuran-3-Carbonyl Intermediate

While direct literature on the exact preparation of 2,5-dimethylfuran-3-carbonyl specifically is limited, related furan derivatives such as 2,5-dimethylfuran-3,4-diethyl dicarboxylate have established synthetic routes that can be adapted. For example:

This method highlights a cost-effective and industrially viable approach to furan carboxylate derivatives, which can be further modified to obtain the 3-carbonyl functionality required for the target compound.

Coupling with Piperidin-3-ol

The attachment of the 2,5-dimethylfuran-3-carbonyl group to piperidin-3-ol is typically achieved via acylation reactions, often catalyzed by Lewis acids or acid catalysts like toluenesulfonic acid. Key aspects include:

- Catalysts: Toluene sulfonic acid or other Lewis acids to promote acylation and cyclization steps.

- Solvents: Choice of solvent (e.g., dichloromethane, tetrahydrofuran) influences reaction rate and selectivity.

- Temperature: Controlled heating to optimize yield without decomposing sensitive groups.

- Reaction Monitoring: TLC or NMR to track progress and purity.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Catalyst type | Toluene sulfonic acid, Lewis acids | Facilitates carbonyl activation and nucleophilic attack by piperidin-3-ol |

| Temperature | Ambient to reflux (approx. 25–80 °C) | Higher temperatures increase rate but may reduce selectivity |

| Solvent | Polar aprotic solvents (e.g., THF, DCM) | Solubilizes reactants and stabilizes intermediates |

| Reaction time | Several hours (2–6 h) | Sufficient for completion; monitored by TLC |

| Work-up | Aqueous quench, extraction, purification by chromatography | Ensures removal of catalyst and by-products |

Analytical Data Supporting Preparation

- NMR Spectroscopy: Confirms structure and purity; characteristic shifts for furan ring protons and piperidin-3-ol moiety.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of this compound.

- Purity Assessment: Chromatographic techniques (HPLC, TLC) used to ensure product integrity.

Comparative Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Microwave-assisted acid reflux (for furan intermediate) | Uses diethyl 2,3-diacetylsuccinate in HCl under microwave heating | Low cost, no toxic solvents, scalable | Requires microwave equipment |

| Acid-catalyzed acylation with piperidin-3-ol | Lewis acid or toluenesulfonic acid catalyzed coupling | High selectivity, moderate temperature | Sensitive to moisture, requires careful work-up |

| Transfer hydrogenation (related piperidine derivatives) | Use of formaldehyde and Pd catalyst for piperidine modification | Mild conditions, high yield | Specific to methylation steps, not direct for title compound |

Research Findings and Notes

- The synthetic methods avoid expensive or toxic reagents, favoring industrial scalability and environmental safety.

- Selectivity in the formation of the furan carbonyl intermediate can be tuned by acid concentration, allowing tailored synthesis pathways.

- Catalytic conditions for coupling with piperidin-3-ol are critical for achieving high yield and purity; optimization of catalyst type and solvent is essential.

- Analytical characterizations such as NMR and MS confirm the successful synthesis and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

The compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol (CAS: 1153232-09-7) is a chemical entity that has garnered interest in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly as a pharmacophore in drug design.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant properties. The incorporation of the dimethylfuran moiety may enhance the bioactivity of the compound by improving its interaction with neurotransmitter receptors. A study demonstrated that similar piperidine derivatives showed significant serotonin reuptake inhibition, suggesting potential for treating mood disorders.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis due to its unique functional groups.

Synthesis of Novel Compounds

The carbonyl group in this compound allows for further functionalization. For example, it can be used to synthesize various amides or esters through nucleophilic acyl substitution reactions. This application is particularly valuable in creating libraries of compounds for biological testing.

Materials Science

The furan moiety present in the compound may also find applications in materials science, particularly in the development of polymers and nanomaterials.

Polymerization Studies

Furan-containing compounds are known to participate in Diels-Alder reactions, which can be leveraged to create novel polymeric materials with specific properties such as increased thermal stability or enhanced mechanical strength. Research into the polymerization behavior of similar furan derivatives suggests that they can lead to materials suitable for advanced applications in coatings and composites.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group on the piperidine ring can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ol: Similar structure but with the hydroxyl group on the 4-position of the piperidine ring.

1-(2,5-Dimethylfuran-3-carbonyl)piperidine: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity.

Uniqueness

1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is unique due to the specific positioning of the hydroxyl group on the piperidine ring, which can significantly influence its chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol is a derivative of piperidine that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with piperidine derivatives under controlled conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and conventional heating techniques .

Table 1: Synthesis Overview

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted | 85 | 200°C, 10 minutes |

| Conventional heating | 70 | 150°C, 2 hours |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant inhibitory effects on various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell migration through the modulation of key signaling pathways such as NF-κB .

Case Study: Anticancer Activity

In a study examining a related piperidine compound, it was found to exhibit an IC50 value of 9.28 µM against pancreatic ductal adenocarcinoma cells. This suggests that modifications in the piperidine structure can lead to enhanced anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of related furan-based compounds has also been investigated. In vitro assays demonstrated activity against Gram-positive and Gram-negative bacteria, with notable results against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 1-(2,5-Dimethylfuran-3-carbonyl) | Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Studies suggest that it may inhibit enzymes involved in metabolic pathways, which could be beneficial for conditions such as diabetes. For example, related compounds have shown significant inhibition against α-glucosidase with IC50 values as low as 0.07 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine derivatives. Modifications at various positions on the piperidine ring and the furan moiety can significantly influence potency and selectivity against biological targets.

Key Findings in SAR Studies

- Substituent Effects : Electron-donating groups on the furan ring enhance anticancer activity.

- Piperidine Modifications : Alterations in the piperidine nitrogen substituents can improve enzyme inhibition profiles.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anticancer potency |

| Alkyl substitutions on nitrogen | Enhanced enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-ol, and how can reaction yields be optimized?

- Methodology : Use coupling reactions (e.g., amide bond formation via carbodiimide-mediated activation) between 2,5-dimethylfuran-3-carboxylic acid and piperidin-3-ol derivatives. Optimize solvent choice (e.g., DMF or THF) and temperature (40–60°C) to minimize side reactions. Catalyst screening (e.g., HOBt/DCC) can improve efficiency. Monitor reaction progress using TLC or LC-MS.

- Key Considerations : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures removal of unreacted starting materials. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound post-synthesis?

- Methodology : Employ a combination of:

- X-ray crystallography for absolute stereochemical assignment (as demonstrated for structurally related piperidine derivatives in crystallography studies) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY, and NOESY) to verify connectivity and spatial arrangement.

- IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (O-H) functional groups.

- Validation : Cross-correlate data with computational models (e.g., DFT-based geometry optimization) to resolve ambiguities .

Q. What analytical techniques are essential for assessing purity, and how should discrepancies between methods be addressed?

- Primary Methods :

- HPLC (reverse-phase C18 column, UV detection at 254 nm) for quantitative purity assessment.

- Elemental analysis to validate C, H, N composition.

Advanced Research Questions

Q. How should experimental designs account for potential metabolic instability of this compound in pharmacological studies?

- Methodology :

- In vitro metabolic assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate Phase I metabolism.

- Stability testing : Assess pH-dependent degradation in buffers (pH 1–10) and identify degradation products.

Q. When computational models contradict experimental binding affinity data (e.g., for a target receptor), what steps are critical for reconciliation?

- Troubleshooting Framework :

Verify the compound’s conformation in simulations (e.g., molecular docking) matches crystallographic or NMR-derived structures .

Re-examine experimental conditions (e.g., buffer ionic strength, temperature) that may alter binding kinetics.

Perform saturation transfer difference (STD) NMR to validate binding epitopes experimentally.

- Advanced Tools : Use alchemical free-energy calculations (e.g., FEP+) to refine computational affinity predictions .

Q. What strategies can elucidate the mechanism of action when initial assays show non-specific biological activity?

- Approach :

- Selective inhibition : Test activity in knockout cell lines or with competitive inhibitors of suspected off-targets.

- Structural analogs : Synthesize derivatives with modifications to the furan or piperidine moieties to establish structure-activity relationships (SAR).

- Thermal shift assays : Monitor target protein stability upon compound binding to identify direct interactions.

- Validation : Cross-reference with transcriptomic/proteomic profiling to detect downstream effects .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data (e.g., theoretical vs. experimental logP values)?

- Resolution Steps :

Measure experimental logP using shake-flask methods (octanol/water partitioning) and compare with computational predictions (e.g., ChemAxon or ACD/Labs).

Assess pH-dependent solubility (e.g., via potentiometric titration) to account for ionization effects.

Use dynamic light scattering (DLS) to detect aggregation, which may skew experimental readings.

Experimental Design for Stability Studies

Q. What protocols ensure reliable long-term stability data for this compound under varying storage conditions?

- Design :

- Store aliquots at controlled temperatures (–20°C, 4°C, 25°C) with desiccants to mitigate hygroscopicity.

- Analyze samples at intervals (0, 1, 3, 6 months) via HPLC and NMR to track degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.